molecular formula C15H15N3O2 B5701562 N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline

Cat. No.: B5701562
M. Wt: 269.30 g/mol
InChI Key: OYAKOCHANTYBKA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base derivative characterized by its unique molecular structure, which includes two benzylic rings connected by a methylimine bridge. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between N,N-dimethylaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline involves intramolecular charge transfer between the electron-donating dimethylamino group and the electron-accepting nitro group. This charge transfer is responsible for the compound’s significant nonlinear optical properties. The molecular targets and pathways involved include the interaction of the compound with light, leading to changes in its electronic structure and optical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline is unique due to its specific molecular structure, which includes a methylimine bridge and alternating π bonds. This structure contributes to its significant nonlinear optical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAKOCHANTYBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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